molecular formula C12H26ClN3O2 B14703536 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride CAS No. 24280-48-6

4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride

Cat. No.: B14703536
CAS No.: 24280-48-6
M. Wt: 279.81 g/mol
InChI Key: SMIOMYCMIVUESZ-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
  • Glycine methyl ester hydrochloride

Comparison

Compared to similar compounds, 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride exhibits unique reactivity and structural features that make it particularly useful in certain applications. For example, its piperazine ring structure provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

24280-48-6

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

ethyl 4-[3-(dimethylamino)propyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-4-17-12(16)15-10-8-14(9-11-15)7-5-6-13(2)3;/h4-11H2,1-3H3;1H

InChI Key

SMIOMYCMIVUESZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCN(C)C.Cl

Origin of Product

United States

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